2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide
Overview
Description
2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide is a useful research compound. Its molecular formula is C21H26N2O3 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.19434270 g/mol and the complexity rating of the compound is 431. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibition and Antifungal Activity
One application of derivatives similar to 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide is in the synthesis and biological evaluation of compounds for enzyme inhibition. For example, compounds bearing morpholino moieties have been synthesized and evaluated for their inhibitory activities against enzymes such as acetylcholinesterase (AChE) and 15-lipoxygenase (15-LOX). These compounds exhibit varying degrees of enzyme inhibition, which is influenced by the structure of the amide part and substitutions on the benzylidene moiety, highlighting their potential in medicinal chemistry research (Shafii et al., 2015).
Similarly, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent antifungal agents against Candida and Aspergillus species. Modifications to the morpholin-2-one core, such as the introduction of a gem-dimethyl group, have led to improvements in plasmatic stability while maintaining antifungal activity, suggesting applications in developing new antifungal treatments (Bardiot et al., 2015).
Antimicrobial and Antitumor Activity
Another area of application is in the synthesis of compounds for antimicrobial and antitumor activities. For instance, N-substituted benzyl-2-(4'-benzyloxy-3',5'-dimethylphenyl) acetamides have been synthesized as intermediates for the synthesis of 1,2,3,4-tetrahydroisoquinolines, indicating their potential in the development of new pharmaceutical compounds (Raju, 2008).
Moreover, derivatives of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide have shown significant antimicrobial activity against a variety of microbial species, further emphasizing the relevance of such compounds in antimicrobial research (Gul et al., 2017).
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(4-morpholin-4-ylphenyl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-16-3-8-20(13-17(16)2)26-15-21(24)22-14-18-4-6-19(7-5-18)23-9-11-25-12-10-23/h3-8,13H,9-12,14-15H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISJKYVFCUFPGGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)N3CCOCC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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